![molecular formula C27H38O3 B12513129 (17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate](/img/structure/B12513129.png)
(17-Ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is administered via intramuscular injection and is used both as a progestogen-only injectable contraceptive and in combination with estradiol valerate in combined injectable contraceptives . Norethisterone enanthate is an ester and prodrug of norethisterone, which means it is converted into the active form, norethisterone, in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Norethisterone enanthate is synthesized through the esterification of norethisterone with enanthic acid (heptanoic acid). The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of norethisterone enanthate involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Norethisterone enanthate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in norethisterone enanthate can be hydrolyzed to release norethisterone and enanthic acid.
Oxidation and Reduction: Norethisterone, the active form, can undergo oxidation and reduction reactions, particularly involving the hydroxyl and ketone groups.
Substitution: The ethynyl group in norethisterone can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
Hydrolysis: Norethisterone and enanthic acid.
Oxidation: Various oxidized derivatives of norethisterone.
Reduction: Reduced forms of norethisterone.
Scientific Research Applications
Mechanism of Action
Norethisterone enanthate works primarily by inhibiting ovulation. It suppresses the release of gonadotropins, particularly luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for ovulation. Additionally, it thickens cervical mucus, making it difficult for sperm to penetrate, and alters the endometrial lining to prevent implantation .
Comparison with Similar Compounds
Similar Compounds
Norethisterone: The active form of norethisterone enanthate, used in various contraceptive formulations.
Norethisterone acetate: Another ester of norethisterone, used in oral contraceptives and hormone replacement therapy.
Etynodiol diacetate: A progestin similar to norethisterone, used in contraceptive pills.
Lynestrenol: A progestin used in contraceptive pills and hormone therapy.
Uniqueness
Norethisterone enanthate is unique due to its long-acting nature, providing contraception for up to two months with a single intramuscular injection. This makes it a convenient option for women who prefer not to take daily oral contraceptives .
Properties
IUPAC Name |
(17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl) heptanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O3/c1-4-6-7-8-9-25(29)30-27(5-2)17-15-24-23-12-10-19-18-20(28)11-13-21(19)22(23)14-16-26(24,27)3/h2,18,21-24H,4,6-17H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APTGJECXMIKIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(4-chlorophenoxy)phenyl]methylidene}hydroxylamine](/img/structure/B12513047.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea](/img/structure/B12513051.png)
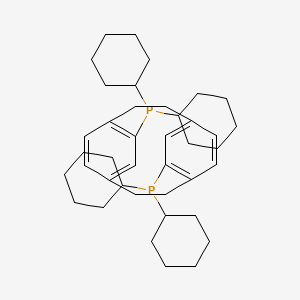

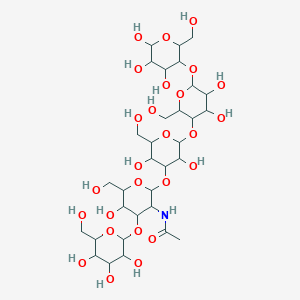
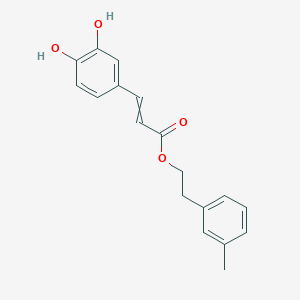
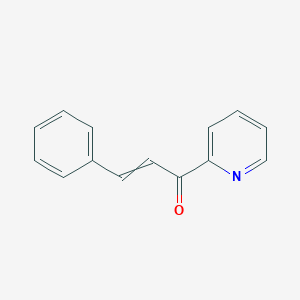
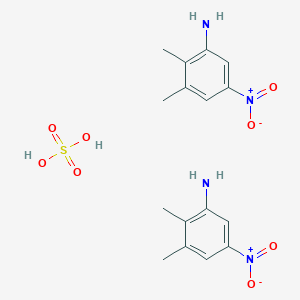
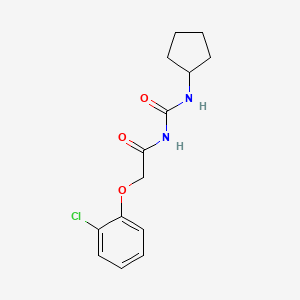
![3-[(3,4-dichlorophenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B12513111.png)
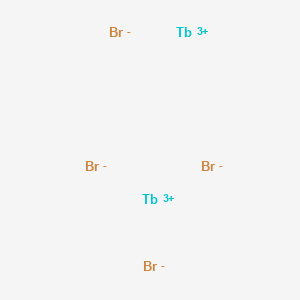
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12513118.png)
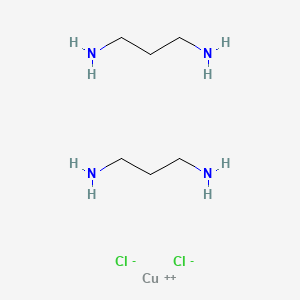
![Methyl 2-{[4-(2-acetyl-3-methoxy-3-oxoprop-1-en-1-yl)phenyl]methylidene}-3-oxobutanoate](/img/structure/B12513139.png)
